

# Novel Synthetic Routes for Thiochroman-3-ylamine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **Thiochroman-3-ylamine**

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## Introduction

**Thiochroman-3-ylamine** and its derivatives are an important class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The thiochroman scaffold is a privileged structure, and the introduction of an amine group at the 3-position opens up a wide array of possibilities for creating novel molecules with diverse biological activities. This technical guide provides an in-depth overview of modern synthetic methodologies for the preparation of **Thiochroman-3-ylamine** derivatives, focusing on novel and efficient routes. Detailed experimental protocols for key reactions are provided, along with a comparative summary of quantitative data to aid in method selection and optimization.

## Synthetic Methodologies

Two primary innovative strategies for the synthesis of **Thiochroman-3-ylamine** derivatives are presented here: a one-pot synthesis from 4-benzyl-2-thiazoline precursors and a reductive amination approach starting from thiochroman-3-one.

## One-Pot Synthesis from 4-Benzyl-2-Thiazolines

A novel and efficient one-pot synthesis of N-substituted 3-amino-thiochromans has been developed, starting from readily available 4-benzyl-2-methyl thiazolines.<sup>[1][2]</sup> This method is

particularly noteworthy for its ability to produce enantiopure 3-amino-thiochromans, as the chirality is derived from precursor chiral 2-aminoalcohols. The reaction proceeds through the formation of a thiazolinium salt and a subsequent disulfide intermediate, which then undergoes an unprecedented intramolecular electrophilic aromatic substitution to yield the desired thiochroman ring system.[1][2]

A general procedure for the synthesis of N-substituted 3-amino-thiochromanes is as follows:

- One millimole of the starting material (4-benzyl-2-methyl thiazoline, the corresponding thiazolinium salt, or disulfide) is placed in 5 mL of aqueous 5N HCl.
- The mixture is heated at 100°C in the air until the reaction is complete (monitoring by TLC or GC-MS is recommended). Reaction times can vary from 4 to 7 days depending on the substrate.
- After completion, the solvent is evaporated under vacuum.
- The resulting residue is washed with acetone.
- The solid product is filtered and dried to afford the 3-amino-thiochromane as a hydrochloride salt.[3]

The yields of various N-substituted 3-amino-thiochromane hydrochlorides synthesized via this one-pot method are summarized in the table below.

Starting Material	Product	Reaction Time (days)	Yield (%)
(S)-4-benzyl-2-methyl-4,5-dihydrothiazole	(S)-3-Aminothiochromane hydrochloride	5	86
Disulfide precursor of (S)-3-Aminothiochromane	(S)-3-Aminothiochromane hydrochloride	4	88
N-Substituted thiazolinium salt (4a)	(S)-3-(Methylamino)thiochromane hydrochloride	5	69
N-Substituted thiazolinium salt (4e)	(S)-3-(2-Hydroxyethylamino)thiochromane hydrochloride	7	82

Data sourced from G. Mercey et al., Org. Biomol. Chem., 2010, 8, 2520-2521. [2]



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Caption: One-pot synthesis of 3-amino-thiochromanes.

## Reductive Amination of Thiochroman-3-one

A versatile and widely applicable method for the synthesis of primary, secondary, and tertiary amines is the reductive amination of a corresponding ketone. This approach can be effectively applied to the synthesis of **Thiochroman-3-ylamine** derivatives from thiochroman-3-one. The synthesis of the thiochroman-3-one precursor can be achieved through a Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid derivatives. [4] The subsequent reductive

amination involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced *in situ* to the desired amine.

A variety of reducing agents and conditions can be employed for this transformation, offering flexibility in terms of substrate scope and functional group tolerance. Common reducing agents include sodium borohydride ( $\text{NaBH}_4$ ), sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), and sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ).<sup>[5]</sup> For the synthesis of the parent **Thiochroman-3-ylamine** (a primary amine), an ammonia source such as ammonium acetate or aqueous ammonia is used.

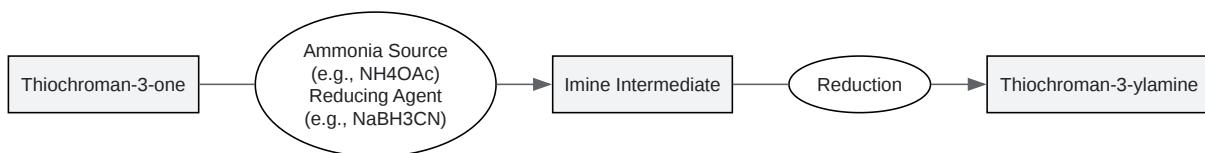
A representative procedure for the synthesis of the thiochroman-3-one precursor is as follows:

- 2-Carboxymethylthiophenylacetic acid is prepared from 2,3-dihydrobenzo[b]thiophene-2,3-dione.
- The resulting diacid undergoes a Dieckmann cyclization to form 3-acetoxybenzothiopyrans.
- Hydrolysis of the 3-acetoxybenzothiopyran yields thiochroman-3-one.<sup>[4]</sup>

While a specific protocol for the reductive amination of thiochroman-3-one is not explicitly detailed in the immediate literature, a general and adaptable procedure for the reductive amination of cyclic ketones to primary amines can be employed:

- To a solution of thiochroman-3-one in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia, such as ammonium acetate or aqueous ammonia, and a Lewis acid catalyst like titanium(IV) isopropoxide to facilitate imine formation.
- Stir the mixture at room temperature to allow for the formation of the imine intermediate.
- Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.
- Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
- Work-up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography or crystallization.

Quantitative data for the direct reductive amination of thiochroman-3-one is not readily available in the cited literature. However, the yields for reductive amination of cyclic ketones are generally reported to be moderate to high, depending on the specific substrate and reaction conditions.



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Caption: Reductive amination of thiochroman-3-one.

## Conclusion

The synthesis of **Thiochroman-3-ylamine** derivatives can be achieved through several innovative and efficient methods. The one-pot synthesis from 4-benzyl-2-thiazolines offers a direct route to enantiopure N-substituted derivatives. Alternatively, the well-established reductive amination of thiochroman-3-one provides a versatile and adaptable strategy for accessing a range of primary, secondary, and tertiary **Thiochroman-3-ylamines**. The choice of synthetic route will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the development of novel **thiochroman-3-ylamine**-based compounds for various applications in drug discovery and materials science.

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